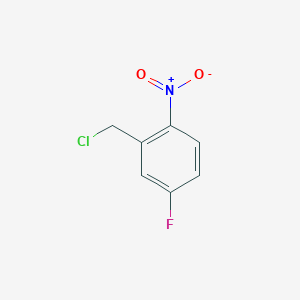

2-(Chloromethyl)-4-fluoro-1-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

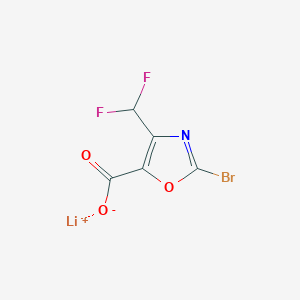

2-(Chloromethyl)-4-fluoro-1-nitrobenzene, also known as CFNB, is a chemical compound that belongs to the family of nitrobenzenes. It is widely used in scientific research for various applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. CFNB is a highly reactive molecule that can undergo several chemical reactions, making it a valuable tool for researchers in many fields.

Scientific Research Applications

Electron Attachment and Dissociative Processes

Nitrobenzene derivatives, including those with fluoro and chloro substituents, have been extensively studied for their behavior in electron attachment and dissociative processes. The electron attachment to π* molecular orbitals and the formation of long-lived negative ions (NIs) such as M−, Cl−, and NO2− are of particular interest for understanding the electron-induced dissociation in various chemical environments (Asfandiarov et al., 2007). These studies have implications for fields ranging from atmospheric chemistry to radiation chemistry, where electron attachment processes play a crucial role.

Hydrogen and Halogen Bonding

Research on organometallic compounds containing fluoro groups demonstrates their ability to form strong hydrogen and halogen bonds, serving as potent acceptors in these interactions. This property is exploited in the development of new materials and in the study of intermolecular interactions in solution, providing valuable insights for supramolecular chemistry and crystal engineering (Libri et al., 2008).

Palladium-Catalyzed Reactions

The palladium-catalyzed amination, Stille coupling, and Suzuki coupling of aryl fluorides, including nitro-substituted compounds, underscore the significance of these reactions in synthesizing complex organic molecules. The effectiveness of catalysis and the yields of coupling products highlight the utility of fluoro- and nitro-substituted benzene derivatives in organic synthesis and pharmaceutical research (Kim & Yu, 2003).

Environmental Remediation

The reduction of nitro aromatic compounds (NACs) by zero-valent iron metal has been explored for the remediation of groundwater contaminants. This research shows the potential of nitrobenzene derivatives in environmental cleanup processes, where they can be reduced to less harmful substances under specific conditions (Agrawal & Tratnyek, 1996).

Organometallic Chemistry

Studies on partially fluorinated benzenes, including those related to nitrobenzene derivatives, offer insights into their use as solvents and ligands in organometallic chemistry. The weak binding to metal centers due to the presence of fluorine atoms makes these compounds ideal for use in transition-metal-based catalysis, enabling novel catalytic reactions and synthesis strategies (Pike et al., 2017).

properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMOQVRYCINEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-fluoro-1-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

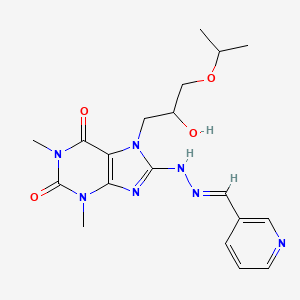

![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)

![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

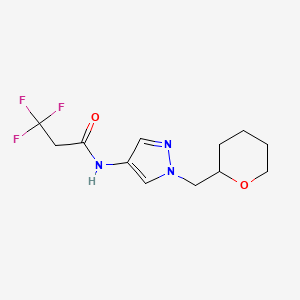

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2878193.png)

![(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878196.png)

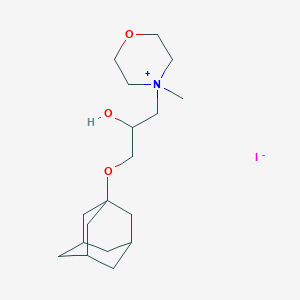

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)